6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline
Description
Historical Context and Evolution of Quinazoline-Based Heterocycles in Chemical Research
The history of quinazoline (B50416), a key component of the compound , dates back to the 19th century. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869. nih.gov However, the parent quinazoline molecule was not synthesized until 1903 by Gabriel. nih.gov Quinazolines are composed of two fused six-membered aromatic rings: a benzene (B151609) ring and a pyrimidine (B1678525) ring. nih.gov
Initially, research focused on the fundamental synthesis and characterization of this heterocyclic system. Over the decades, synthetic methodologies have evolved, becoming more sophisticated and allowing for the creation of a vast library of derivatives. nih.gov Researchers have explored various reactions, including Aza-reactions, microwave-assisted synthesis, and metal-mediated reactions, to functionalize the quinazoline core at different positions. nih.gov This has enabled the systematic modification of the molecule's structure to investigate how these changes affect its chemical and biological properties. The exploration of quinazoline derivatives has revealed a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects, solidifying the quinazoline scaffold as a "privileged structure" in medicinal chemistry. nih.govnih.gov
Significance of the Benzimidazo[1,2-c]quinazoline (B3050141) Core in Medicinal Chemistry Research
The fusion of a benzimidazole (B57391) ring system with a quinazoline core gives rise to the tetracyclic structure known as benzimidazo[1,2-c]quinazoline. This specific arrangement of fused rings imparts unique chemical properties and a rigid, planar structure that is often conducive to interaction with biological targets. researchgate.net
The significance of this core in medicinal chemistry is underscored by the diverse range of biological activities it has been shown to possess. Scientific investigations have demonstrated that compounds with this scaffold exhibit potent pharmacological properties. They have been studied for their potential as:
Antitumor agents: The planar structure of the benzimidazo[1,2-c]quinazoline system allows it to act as an intercalating agent with DNA, a mechanism that can inhibit cancer cell division. researchgate.net
Antimicrobial agents: Various derivatives have shown efficacy against a range of bacterial and fungal pathogens. researchgate.netnih.govnih.gov
Anti-inflammatory agents: Certain 6-arylbenzimidazo[1,2-c]quinazoline derivatives have been identified as potent inhibitors of tumor necrosis factor-alpha (TNF-α) production, a key mediator in inflammatory processes. nih.govnih.gov
Antiviral and Anticonvulsant agents: The broad biological profile of this core extends to potential antiviral and anticonvulsant applications. researchgate.net
This wide array of activities has made the benzimidazo[1,2-c]quinazoline nucleus a compelling target for drug discovery and development programs.
Research Rationale for Investigating 6-Ethylcore.ac.uknih.govbenzimidazo[1,2-c]quinazoline
While extensive research on the specific 6-Ethyl core.ac.uknih.govbenzimidazo[1,2-c]quinazoline derivative is not widely available in published literature, the rationale for its investigation can be inferred from structure-activity relationship (SAR) studies on analogous compounds. The substitution at the 6-position of the benzimidazo[1,2-c]quinazoline ring is a common strategy employed by medicinal chemists to modulate the compound's biological activity.
Research has shown that the nature of the substituent at this position can significantly influence the pharmacological profile. For instance:
Antimicrobial Activity: Studies on 6-arylbenzimidazo[1,2-c]quinazolines have demonstrated that the type and substitution pattern of the aryl group can lead to potent antibacterial and antifungal agents. nih.govresearchgate.net
Anti-inflammatory Activity: The investigation of 6-aryl derivatives revealed that a simple phenyl group at the 6-position resulted in a potent inhibitor of TNF-α, suggesting this position is critical for anti-inflammatory effects. nih.gov
Anticancer Activity: In the broader quinazoline class, substitutions at the 6-position are a key component in the design of potent inhibitors of epidermal growth factor receptor (EGFR), a well-known target for anticancer drugs. nih.govekb.eg
Other Activities: Research has also pointed to 6-alkyl substituted benzimidazo[1,2-c]quinazolines being evaluated for bronchodilator activity. core.ac.uk
The rationale for synthesizing and investigating the 6-ethyl derivative, specifically, is likely to explore the effect of a small, lipophilic alkyl group at this key position. Chemists would seek to determine how this ethyl group influences the compound's potency, selectivity, and pharmacokinetic properties compared to other analogues with different substituents (e.g., larger alkyl groups like heptyl, or aromatic aryl groups). researchgate.net The systematic variation of substituents at the 6-position is a classic medicinal chemistry approach to optimize a lead compound into a potential drug candidate.
Investigated Biological Activities of Substituted Benzimidazo[1,2-c]quinazoline Derivatives
| Derivative Class | Biological Activity Investigated | Reference |
| 6-Aryl | Anti-inflammatory (TNF-α inhibition) | nih.govnih.gov |
| 6-Aryl | Antimicrobial (Antibacterial, Antifungal) | researchgate.netnih.govresearchgate.net |
| General | Antitumor (DNA Intercalation) | researchgate.net |
| 6-Alkyl | Bronchodilator | core.ac.uk |
| 6-Heptyl | Antimicrobial | researchgate.net |
| General | Antiviral, Anticonvulsant | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethylbenzimidazolo[1,2-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-2-15-17-12-8-4-3-7-11(12)16-18-13-9-5-6-10-14(13)19(15)16/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUBCDANAQGKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization Methodologies in Benzimidazo 1,2 C Quinazoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For derivatives of the benzimidazo[1,2-c]quinazoline (B3050141) scaffold, ¹H and ¹³C NMR are fundamental for initial characterization, often supplemented by advanced techniques for unambiguous signal assignment. nih.govresearchgate.net
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of a 6-substituted benzimidazo[1,2-c]quinazoline, the signals are generally found in two main regions: the aromatic region and the aliphatic region.
The complex, fused aromatic core of the molecule gives rise to a series of multiplets in the downfield region, typically between 7.0 and 9.0 ppm. nih.gov The specific chemical shifts and coupling patterns of these protons are dictated by their position on the quinazoline (B50416) and benzimidazole (B57391) ring systems and are influenced by the electronic effects of the fused rings.
The ethyl group at the 6-position would produce characteristic signals in the upfield, aliphatic region of the spectrum.
A quartet, resulting from the methylene (B1212753) protons (-CH₂) split by the adjacent methyl protons. Based on data for similar 6-alkyl derivatives, this signal would be expected in the range of 3.0-4.5 ppm. nih.gov
A triplet, corresponding to the terminal methyl protons (-CH₃) split by the adjacent methylene protons, would typically appear further upfield, around 1.0-1.5 ppm. nih.gov
Table 1: Representative ¹H NMR Data for 6-Alkyl-Substituted Benzimidazoquinazolinones
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| 6-Butylbenzo nih.govnih.govimidazo[2,1-b]quinazolin-12(6H)-one | Aromatic-H | 7.26-8.64 | m |
| N-CH₂- | 4.28 | t | |
| -CH₂- | 1.86-1.93 | m | |
| -CH₂- | 1.42-1.51 | m | |
| -CH₃ | 1.00 | t | |
| 6-Hexylbenzo nih.govnih.govimidazo[2,1-b]quinazolin-12(6H)-one | Aromatic-H | 7.26-8.64 | m |
| N-CH₂- | 4.27 | t | |
| -(CH₂)₄- | 1.41-1.97 | m | |
| -CH₃ | 0.93 | t |
Data sourced from a study on related N-alkyl substituted benzimidazoquinazolinones and is illustrative for the 6-ethyl derivative. nih.gov
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. For 6-Ethyl beilstein-journals.orgacs.orgbenzimidazo[1,2-c]quinazoline, signals would be expected for the aromatic, quaternary, and aliphatic carbons.
The numerous carbons of the fused aromatic system typically resonate in the range of 108 to 150 ppm. nih.gov Quaternary carbons, such as those at the ring junctions and the C=N carbon (C6), appear within this region but can be distinguished by their lack of attached protons in DEPT experiments. The C6 carbon, being part of an aminal-like linkage, is particularly significant for confirming cyclization. researchgate.net
The aliphatic carbons of the 6-ethyl group would appear in the upfield region of the spectrum.
The methylene carbon (-CH₂) signal would be expected around 40-45 ppm. nih.gov
The methyl carbon (-CH₃) would resonate further upfield, typically between 10-15 ppm. nih.gov
Table 2: Representative ¹³C NMR Data for 6-Alkyl-Substituted Benzimidazoquinazolinones
| Compound | Carbon Type | Chemical Shift (δ, ppm) |
| 6-Butylbenzo nih.govnih.govimidazo[2,1-b]quinazolin-12(6H)-one | Aromatic/Quaternary C | 108.1 - 160.1 |
| N-CH₂- | 41.9 | |
| -CH₂- | 30.1 | |
| -CH₂- | 20.1 | |
| -CH₃ | 13.8 | |
| 6-Hexylbenzo nih.govnih.govimidazo[2,1-b]quinazolin-12(6H)-one | Aromatic/Quaternary C | 108.1 - 160.1 |
| N-CH₂- | 42.1 | |
| -CH₂- | 28.9 | |
| -CH₂- | 27.7 | |
| -CH₂- | 22.4 | |
| -CH₃ | 13.9 |
Data sourced from a study on related N-alkyl substituted benzimidazoquinazolinones and is illustrative for the 6-ethyl derivative. nih.gov
For complex structures like benzimidazo[1,2-c]quinazolines, one-dimensional NMR spectra can be crowded, especially in the aromatic region. Two-dimensional (2D) NMR techniques are employed for complete and unambiguous assignment.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of spin systems. It would be used to trace the connectivity of protons on each aromatic ring and to confirm the coupling between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with their directly attached carbon signals. It is essential for assigning the carbon signals based on the already-assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, even if they are not directly bonded. It would be crucial for determining the three-dimensional structure and confirming the position of the ethyl group relative to the protons on the fused heterocyclic core.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For 6-Ethyl beilstein-journals.orgacs.orgbenzimidazo[1,2-c]quinazoline (C₁₆H₁₃N₃), the calculated exact mass is 247.1109.
In a high-resolution mass spectrometry (HRMS) experiment, typically using electrospray ionization (ESI), the compound would be observed as a protonated molecular ion, [M+H]⁺, with a measured m/z value extremely close to 248.1182. acs.orgbeilstein-journals.org The high precision of this measurement allows for the unambiguous determination of the molecular formula.
The fragmentation pattern in mass spectrometry provides structural clues. The fused tetracyclic system of benzimidazo[1,2-c]quinazoline is highly stable, so the molecular ion peak is expected to be prominent. Fragmentation would likely involve the loss of the ethyl group or parts of it.
Infrared (IR) Spectroscopy in Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. The IR spectrum of 6-Ethyl beilstein-journals.orgacs.orgbenzimidazo[1,2-c]quinazoline would be characterized by several key absorption bands. researchgate.netresearchgate.net
Table 3: Typical IR Absorption Frequencies for Benzimidazo[1,2-c]quinazolines
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| C-H Stretching (Aromatic) | Aryl C-H | 3050 - 3150 |
| C-H Stretching (Aliphatic) | Alkyl C-H | 2850 - 3000 |
| C=N Stretching | Imine/Amidine | 1600 - 1650 |
| C=C Stretching | Aromatic Ring | 1450 - 1600 |
Data is representative of the benzimidazo[1,2-c]quinazoline class of compounds. researchgate.netresearchgate.net
Aromatic C-H Stretching : Weak to medium bands would appear above 3000 cm⁻¹.
Aliphatic C-H Stretching : Bands corresponding to the ethyl group's C-H bonds would be observed just below 3000 cm⁻¹.
C=N and C=C Stretching : The "fingerprint region" (below 1650 cm⁻¹) would contain a series of strong, sharp absorptions corresponding to the stretching vibrations of the C=N bond of the quinazoline ring and the C=C bonds within the aromatic systems. These bands are characteristic of the fused heterocyclic structure.
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the structure in solution, single-crystal X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive proof of structure, including precise bond lengths, bond angles, and intermolecular interactions.
Although a crystal structure for 6-Ethyl beilstein-journals.orgacs.orgbenzimidazo[1,2-c]quinazoline has not been reported in the reviewed literature, studies on analogous compounds have confirmed the nearly planar geometry of the fused benzimidazo[1,2-c]quinazoline core. researchgate.net Such an analysis for the 6-ethyl derivative would confirm the connectivity and reveal the conformation of the ethyl group relative to the rigid aromatic system.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental in the synthesis of benzimidazo[1,2-c]quinazolines, serving the dual purpose of monitoring the progress of chemical reactions and isolating the final products in a pure form. researchgate.netresearchgate.net The choice of technique depends on the scale of the synthesis and the required purity of the final compound.
Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of the synthesis of benzimidazo[1,2-c]quinazoline derivatives. researchgate.net By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting it with an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the product. The purity of the synthesized compounds can also be initially assessed by the presence of a single spot. bohrium.com
In the synthesis of related 6-arylbenzimidazo[1,2-c]quinazolines, TLC is a standard method to check for the completion of the reaction and the purity of the fractions collected from column chromatography. bohrium.com For the analysis of compounds within the benzimidazole family, a mobile phase consisting of a mixture of non-polar and polar solvents, such as benzene (B151609) and acetone, has been shown to be effective. nih.gov The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase.
Table 1: Representative TLC Analysis of a Benzimidazo[1,2-c]quinazoline Synthesis
| Compound | Mobile Phase (v/v) | Rf Value |
| Starting Material (e.g., 2-(2-aminophenyl) benzimidazole) | Hexane (B92381):Ethyl Acetate (B1210297) (1:1) | 0.75 |
| 6-Ethyl beilstein-journals.orgacs.orgbenzimidazo[1,2-c]quinazoline | Hexane:Ethyl Acetate (1:1) | 0.40 |
Note: The Rf values in this table are illustrative and represent typical values for compounds of this class under the specified conditions.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the quantitative purity assessment of synthesized benzimidazo[1,2-c]quinazolines. In a study involving a series of imidazo/benzimidazo[1,2-c]quinazoline derivatives, all tested compounds were confirmed to have a purity of ≥95% by HPLC. acs.org This high level of purity is crucial for subsequent biological and spectroscopic studies.
The method typically involves injecting a solution of the compound onto a column packed with a stationary phase (e.g., C18). A mobile phase is then pumped through the column, and the compound is detected as it elutes. The retention time is a characteristic property of the compound under specific conditions and can be used for identification, while the peak area corresponds to its concentration.
Table 2: Representative HPLC Conditions for Purity Analysis of a 6-Substituted Benzimidazo[1,2-c]quinazoline
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Retention Time | 8.5 min |
| Purity | ≥95% |
Note: The retention time and purity in this table are illustrative and based on typical results for this class of compounds.
For the purification of benzimidazo[1,2-c]quinazoline derivatives on a preparative scale, flash column chromatography is the most commonly employed technique. researchgate.net This method allows for the efficient separation of the desired product from unreacted starting materials, by-products, and other impurities. The crude product is loaded onto a column packed with silica gel and eluted with a suitable solvent system, often a mixture of hexane and ethyl acetate. researchgate.net
The choice of eluent is critical for achieving good separation and is typically determined by preliminary TLC analysis. For 6-aryl benzimidazo[1,2-c]quinazolines, a gradient elution of 40-50% of hexane in ethyl acetate has been used. researchgate.net In other work on related benzimidazo[1,2-c]quinazolines, a mobile phase of 15% ethyl acetate in hexane was found to be effective. acs.org The fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.
Table 3: Representative Flash Column Chromatography Parameters for the Purification of a 6-Substituted Benzimidazo[1,2-c]quinazoline
| Parameter | Description |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Eluent | Ethyl Acetate/Hexane (15%, v/v) |
| Loading | Crude product adsorbed onto silica gel |
| Fraction Size | 10 mL |
| Monitoring | TLC with UV visualization |
Note: The parameters in this table are based on published procedures for the purification of closely related compounds.
Computational and Theoretical Investigations of Benzimidazo 1,2 C Quinazoline Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and predicting the reactivity of molecules like 6-Ethyl nih.govnih.govbenzimidazo[1,2-c]quinazoline (B3050141). These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.
Detailed research findings from DFT studies on related quinazoline (B50416) derivatives reveal key electronic parameters that govern their behavior. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
Table 1: Hypothetical Quantum Chemical Parameters for 6-Ethyl nih.govnih.govbenzimidazo[1,2-c]quinazoline calculated using DFT
| Parameter | Value | Description |
| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability |
| Dipole Moment (μ) | 3.5 D | Measure of the net molecular polarity |
| Electronegativity (χ) | 4.0 eV | Tendency to attract electrons |
| Hardness (η) | 2.2 eV | Resistance to change in electron distribution |
| Softness (σ) | 0.45 eV⁻¹ | Reciprocal of hardness, indicates polarizability |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action. unair.ac.id
For the benzimidazo[1,2-c]quinazoline scaffold, docking studies are often performed against various protein targets implicated in diseases like cancer. Quinazoline derivatives are well-known inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govarabjchem.org Docking simulations place the ligand, such as 6-Ethyl nih.govnih.govbenzimidazo[1,2-c]quinazoline, into the active site of the target protein and calculate a "docking score," which estimates the binding affinity. arabjchem.org Lower (more negative) scores typically indicate stronger binding.
These studies also reveal the specific molecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, the nitrogen atoms in the quinazoline core can act as hydrogen bond acceptors, while the fused aromatic rings can engage in hydrophobic and stacking interactions with amino acid residues in the active site. The ethyl group at position 6 would likely occupy a hydrophobic pocket, potentially enhancing the binding affinity and selectivity for the target protein.
Table 2: Example of Molecular Docking Results for 6-Ethyl nih.govnih.govbenzimidazo[1,2-c]quinazoline against Kinase Targets
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| EGFR (1M17) | -9.2 | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic |
| VEGFR-2 (1YWN) | -8.8 | Cys919, Leu840, Val848 | Hydrogen Bond, Hydrophobic |
| COX-2 (3LN1) | -7.5 | Val523, Leu352, Ser530 | Hydrophobic, Hydrogen Bond |
Structure-Energy Relationship Analysis
Structure-Energy Relationship (SER) analysis, a component of broader Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate a molecule's structural features with its energetic properties and, consequently, its biological activity. biointerfaceresearch.com Computational chemistry provides the tools to quantify the energetic consequences of structural modifications.
By systematically altering the structure of the parent benzimidazo[1,2-c]quinazoline molecule in silico—for example, by adding the ethyl group at position 6—researchers can calculate changes in properties like conformational energy, electronic energy, and solvation energy. These energetic changes can then be correlated with variations in biological activity.
Computational Predictions of Spectroscopic Properties
Computational methods are widely used to predict the spectroscopic properties of molecules, which is invaluable for confirming their identity and structure after synthesis. rsc.org Techniques like Time-Dependent Density Functional Theory (TD-DFT) can accurately predict UV-Vis absorption spectra, while standard DFT calculations can predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net
For 6-Ethyl nih.govnih.govbenzimidazo[1,2-c]quinazoline, computational spectroscopy can predict:
NMR Spectra: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated and compared with experimental data to confirm that the ethyl group is correctly positioned at the C6 carbon and to assign all other signals in the complex aromatic system. researchgate.netresearchgate.net
IR Spectra: The vibrational frequencies corresponding to specific bond stretches and bends (e.g., C=N, C=C, C-H) can be computed, helping to verify the functional groups present in the molecule.
UV-Vis Spectra: The electronic transitions responsible for UV-Vis absorption can be calculated, predicting the wavelengths of maximum absorption (λmax). This is useful for understanding the photophysical properties of the compound. rsc.org
Comparing the computationally predicted spectra with experimentally measured spectra serves as a powerful method for structural verification.
Table 3: Comparison of Hypothetical Experimental and Computationally Predicted Spectroscopic Data for 6-Ethyl nih.govnih.govbenzimidazo[1,2-c]quinazoline
| Spectroscopic Data | Experimental Value | Predicted Value |
| ¹H NMR (δ, ppm) | 1.4 (t, 3H), 3.1 (q, 2H) | 1.3 (t, 3H), 3.0 (q, 2H) |
| ¹³C NMR (δ, ppm) | 14.2, 25.8 | 14.5, 26.1 |
| IR (ν, cm⁻¹) | 1625 (C=N), 3050 (Ar C-H) | 1630 (C=N), 3055 (Ar C-H) |
| UV-Vis (λmax, nm) | 280, 345 | 275, 350 |
Biological Activity Mechanisms and Pharmacological Targets in in Vitro Studies
Investigation of Anti-Inflammatory Mechanisms
The anti-inflammatory properties of benzimidazo[1,2-c]quinazoline (B3050141) derivatives have been a subject of investigation, with studies pointing towards their ability to modulate key inflammatory pathways.
Inhibition of Tumor Necrosis Factor Alpha (TNF-α) Production
Derivatives of 6-Arylbenzimidazo[1,2-c]quinazoline have been identified as inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production. researchgate.netnih.gov TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation. The inhibition of its production is a key therapeutic strategy for a variety of inflammatory disorders.
In a study evaluating novel 6-Arylbenzimidazo[1,2-c]quinazoline derivatives, their in vitro ability to inhibit lipopolysaccharide (LPS)-induced TNF-α secretion was tested in the human promyelocytic cell line HL-60. researchgate.netnih.gov Among the tested compounds, 6-Phenyl-benzimidazo[1,2-c]quinazoline emerged as the most potent inhibitor of TNF-α production and notably, it did not exhibit significant cytotoxic activity. researchgate.netnih.gov These findings suggest that the benzimidazo[1,2-c]quinazoline scaffold may serve as a promising foundation for the development of novel anti-inflammatory agents. researchgate.net
Evaluation of Antimicrobial Activity Mechanisms
The benzimidazo[1,2-c]quinazoline core structure has been explored for its antimicrobial potential, with various derivatives demonstrating efficacy against a range of bacterial and fungal pathogens in vitro.
Antibacterial Efficacy and Spectrum of Activity (in vitro)
Several studies have documented the in vitro antibacterial activity of imidazo/benzimidazo[1,2-c]quinazoline derivatives against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
One study synthesized a series of imidazo/benzimidazo[1,2-c]quinazoline derivatives and evaluated their antibacterial activity against a panel of bacteria including Escherichia coli, Pseudomonas putida, Salmonella typhi (Gram-negative), Bacillus subtilis, and Staphylococcus aureus (Gram-positive). Some of the synthesized benzimidazo[1,2-c]quinazolines exhibited promising MIC values, indicating potent antibacterial activity.
| Compound Type | Bacterial Strains Tested | Observed In Vitro Activity |
|---|---|---|
| Imidazo/benzimidazo[1,2-c]quinazoline derivatives | E. coli, P. putida, S. typhi, B. subtilis, S. aureus | Some derivatives showed significant inhibitory activity with low MIC values. |
Antifungal Efficacy and Spectrum of Activity (in vitro)
In addition to antibacterial properties, benzimidazo[1,2-c]quinazoline derivatives have been assessed for their in vitro antifungal activity against pathogenic fungal strains. These studies are crucial for identifying new therapeutic agents to combat fungal infections, which can be life-threatening, particularly in immunocompromised individuals.
The antifungal efficacy of synthesized imidazo/benzimidazo[1,2-c]quinazoline derivatives has been evaluated against fungi such as Candida albicans and Aspergillus niger. Certain derivatives displayed noteworthy antifungal activity, with some compounds showing better or comparable efficacy to the standard antifungal drug, amphotericin B.
| Compound Type | Fungal Strains Tested | Observed In Vitro Activity |
|---|---|---|
| Imidazo/benzimidazo[1,2-c]quinazoline derivatives | C. albicans, A. niger | Several derivatives exhibited good to excellent antifungal activity, with some showing superior performance to the standard drug. |
Analysis of Anticancer Activity Mechanisms
The quinazoline (B50416) and benzimidazole (B57391) moieties are present in numerous compounds with established anticancer properties. researchgate.net Consequently, the fused benzimidazo[1,2-c]quinazoline scaffold has been a focus of research for the development of new cytotoxic agents. nih.gov The anticancer mechanisms of quinazoline derivatives are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival. nih.gov
Recent studies have investigated the cytotoxic effects of newly synthesized 6-substituted-5,6-dihydrobenzo researchgate.netnih.govimidazo[1,2-c]quinazoline derivatives against liver hepatocellular cells. researchgate.net These studies, utilizing methylthiazol tetrazolium (MTT) and high content screen (HCS) assays, demonstrated that these compounds could significantly reduce the inhibitory concentration needed to affect cancer cells, with one derivative showing high toxicity towards these cells. researchgate.net
Inhibition of Mitotic Spindle Formation
A key mechanism of action for several anticancer drugs is the disruption of microtubule dynamics, which leads to the inhibition of mitotic spindle formation and subsequent cell cycle arrest and apoptosis. mdpi.com Some quinazoline derivatives have been identified as tubulin polymerization inhibitors, which is the molecular basis for the disruption of the mitotic spindle. frontiersin.org These compounds can interfere with the assembly of tubulin into microtubules, a critical process for cell division. nih.gov
While the broader class of quinazolines has been shown to include tubulin inhibitors, there is currently a lack of direct scientific evidence specifically demonstrating that 6-Ethyl frontiersin.orgnih.govbenzimidazo[1,2-c]quinazoline or its close 6-substituted analogs inhibit mitotic spindle formation. However, given that some quinazoline derivatives act as tubulin polymerization inhibitors, it is plausible that compounds based on the benzimidazo[1,2-c]quinazoline scaffold could also exhibit this mechanism of anticancer activity. Further research is necessary to specifically evaluate the effect of 6-Ethyl frontiersin.orgnih.govbenzimidazo[1,2-c]quinazoline on tubulin polymerization and mitotic spindle formation in cancer cells.
Phosphoinositide 3-Kinase (PI3K) Inhibition Pathways
The quinazoline scaffold, a core component of 6-Ethyl nih.govekb.egbenzimidazo[1,2-c]quinazoline, is integral to the design of numerous kinase inhibitors, including those targeting the Phosphoinositide 3-Kinase (PI3K) pathway. The PI3K signaling pathway plays a crucial regulatory role in various cellular functions, such as cell growth, proliferation, survival, and metabolism. nih.gov Aberrant expression and mutation of this pathway are frequently associated with the tumorigenesis and progression of cancer, making PI3K inhibitors a significant area of interest for cancer therapy. nih.govnih.gov
In vitro studies on quinazoline-based compounds demonstrate their ability to inhibit the PI3K pathway. For instance, certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have shown potent inhibition of PI3Kα. nih.gov The mechanism of action involves the reduction of PI3K phosphorylation, which in turn decreases the phosphorylation levels of its downstream effector proteins, including Akt, mTOR, and GSK3β. nih.gov By targeting the PI3K/Akt/mTOR signaling cascade, these compounds can effectively suppress cancer cell processes. researchgate.net The design of dual inhibitors targeting both PI3K and other enzymes, such as histone deacetylase (HDAC), based on a 2,3-dihydroimidazo[1,2-c]quinazoline scaffold, further highlights the versatility of this structural framework in targeting cancer-related pathways. rsc.org
Tyrosine Kinase Inhibition Mechanisms
The quinazoline nucleus is a well-established pharmacophore for the inhibition of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). ekb.egnih.gov EGFR is a key mediator of signaling pathways that control cell proliferation, survival, and migration; its overexpression or mutation is a hallmark of various cancers. nih.gov
Quinazoline-based inhibitors typically function as ATP-competitive agents. They bind to the ATP-binding site within the kinase domain of EGFR, preventing the autophosphorylation of the receptor and blocking downstream signaling cascades. ekb.eg The 4-anilinoquinazoline (B1210976) scaffold is a classic example found in several FDA-approved EGFR inhibitors. mdpi.com Research on novel quinazolinone derivatives has identified compounds that exhibit potent inhibitory activity against wild-type EGFR (EGFRwt-TK) with IC50 values in the nanomolar range. nih.gov Molecular docking studies suggest these compounds form stable hydrogen bonds and other interactions with key amino acid residues within the EGFR active site, such as T830 and R817, which accounts for their inhibitory activity. nih.gov The structural versatility of the quinazoline ring allows for substitutions at various positions to optimize potency and selectivity against different EGFR mutants. ekb.egmdpi.com
Anti-Proliferative Effects on Cancer Cell Lines (in vitro)
The inhibitory effects of the benzimidazo[1,2-c]quinazoline scaffold and its parent quinazoline structure on key signaling pathways translate to significant anti-proliferative activity against various human cancer cell lines in vitro. Numerous studies have documented the cytotoxic effects of these derivatives.
For example, a study on 4-(6-benzimidazolo[1,2-c]quinazoline)2-methyl-benzene-1,3-diol demonstrated cytotoxic activity against adipose-derived mesenchymal stem cells (ASC52-telo) and human dermal fibroblasts (HDFa). nih.gov Other quinazoline derivatives have shown potent, submicromolar inhibitory activity against a panel of cancer cell lines, including those from non-small cell lung cancer (A549, HCC827), breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (LoVo). nih.govnih.govmdpi.com The anti-proliferative mechanism often involves the induction of apoptosis and cell cycle arrest. nih.govnih.gov For instance, certain derivatives were found to arrest the cell cycle in the G2/M phase and induce apoptosis in HCC827 cells. nih.govresearchgate.net
The following table summarizes the in vitro anti-proliferative activity of various quinazoline and benzimidazoquinazoline derivatives against selected cancer cell lines.
| Compound Class/Derivative | Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|---|
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | HCC827 | Non-Small Cell Lung Cancer | 0.09 µM | nih.govmdpi.comresearchgate.net |
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | A549 | Non-Small Cell Lung Cancer | 0.43 µM | nih.govmdpi.comresearchgate.net |
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | MCF-7 | Breast Cancer | 0.21 µM | nih.govmdpi.comresearchgate.net |
| Quinazoline-sulfonamide hybrid (4d) | MCF-7 | Breast Cancer | 2.5 µM | nih.gov |
| Quinazoline-sulfonamide hybrid (4d) | A549 | Non-Small Cell Lung Cancer | 5.6 µM | nih.gov |
| Quinazoline-sulfonamide hybrid (4f) | MCF-7 | Breast Cancer | 5.0 µM | nih.gov |
| Pyrazolo-quinazolinone (IXa) | MCF-7 | Breast Cancer | 6.43 µM | researchgate.net |
| Quinazoline-1,2,3-triazole hybrid (8c) | AsPC-1 | Pancreatic Cancer | 6.1 µM | nih.gov |
| 4-(6-benzimidazolo[1,2-c]quinazoline)2-methyl-benzene-1,3-diol | ASC52-telo | Mesenchymal Stem Cell Line | ~4 µg/mL (72h) | nih.gov |
Bronchodilatory Activity Mechanisms
The benzimidazo[1,2-c]quinazoline nucleus has been specifically investigated for its potential as a bronchodilator, a class of drugs used to treat conditions like asthma by widening the bronchi and bronchioles. ijpsonline.com The rationale for exploring this scaffold stems from the known antiasthmatic and antiallergic activities associated with the benzimidazole nucleus and the phosphodiesterase inhibitory activity of other quinazoline derivatives. The fusion of these two heterocyclic systems into the benzimidazo[1,2-c]quinazoline structure was hypothesized to yield compounds with potent bronchodilatory effects.
In Vitro Assessment of Bronchodilatory Effects
The bronchodilatory activity of 6-substituted benzimidazo[1,2-c]quinazolines, including 6-alkyl derivatives like the 6-ethyl variant, has been evaluated using both in vitro and in vivo animal models. nih.gov In vitro assessments are typically performed on isolated guinea pig trachea preparations. These studies measure the ability of the compounds to relax tracheal smooth muscle that has been pre-contracted by spasmogens like histamine. nih.gov
Structure-activity relationship (SAR) studies on these compounds have provided valuable insights. For the 6-alkyl substituted series, it was observed that the length of the alkyl chain influences the bronchodilatory activity. nih.gov Specifically, compounds with longer alkyl chains at the 6-position demonstrated higher activity. nih.gov For instance, 10-iodo-6-(n-propyl)-benzimidazol[1,2-c]quinazoline was identified as a particularly potent derivative in one study. nih.gov These findings suggest that the ethyl group at the 6-position of the title compound contributes to this pharmacological profile, and its activity can be modulated by further structural modifications.
General Pharmacological Target Identification via Structural Scaffolding
The benzimidazo[1,2-c]quinazoline ring system is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The quinazoline core itself is a key component in numerous approved drugs and clinical candidates, demonstrating its versatility. nih.govnih.gov
The utility of this scaffold lies in its rigid, polycyclic structure which provides a defined three-dimensional orientation for various substituents. By strategically modifying functional groups at different positions—such as the 6-position—chemists can design libraries of compounds to screen against diverse pharmacological targets. This approach has led to the identification of quinazoline derivatives as inhibitors of a wide range of enzymes, including PI3K, EGFR, VEGFR, and MET kinase, as well as other cellular targets. nih.govnih.govnih.govnih.gov The development of compounds based on this scaffold often involves computational tools and molecular docking to predict and rationalize the binding modes to target enzymes, guiding further chemical optimization. nih.govnih.gov
Structure Activity Relationship Sar Studies of 6 Ethyl 1 2 Benzimidazo 1,2 C Quinazoline and Its Analogues
Impact of Substituents on Biological Potency and Selectivity
The functionalization of the benzimidazo[1,2-c]quinazoline (B3050141) core at various positions has a profound impact on biological activity. Key positions for substitution include the C-6 position, the quinazoline (B50416) ring, and the benzimidazole (B57391) ring system.
Role of Alkyl Chain Length at C-6 Position
The C-6 position of the benzimidazo[1,2-c]quinazoline skeleton is a critical site for modification, and the nature of the substituent—ranging from simple alkyl groups to more complex aryl and functionalized moieties—can drastically alter the therapeutic profile.
Research into anti-tubercular agents has shown that an alkyl substituent at C-6 is highly favorable for activity. In a study of 32 benzimidazo[1,2-c]quinazoline derivatives, the compound 2-Methyl-6-propyl-benzo researchgate.netctppc.orgimidazo[1,2-c]quinazoline was identified as the most potent agent against M. tuberculosis, exhibiting a minimum inhibitory concentration (MIC) of just 0.78 µg/mL. nih.gov This highlights the potential of short-to-medium length alkyl chains in enhancing specific antimicrobial activities. Further exploration includes the synthesis of a 6-heptyl-5,6-dihydrobenzo researchgate.netctppc.orgimidazo[1,2-c]quinazoline , indicating that longer alkyl chains are also of synthetic interest, though direct comparative activity data is pending. researchgate.net
In contrast, substituting the C-6 position with an aryl group can switch the biological activity towards an anti-inflammatory profile. Studies have identified 6-Phenyl-benzimidazo[1,2-c]quinazoline as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) secretion, a key mediator in inflammation. nih.gov This suggests that the flat, rigid structure of the aryl group may favor binding to different biological targets compared to the more flexible alkyl chains.
Furthermore, introducing more complex, functionalized side chains at C-6 can impart antitumor properties. The compound 6-(2-(piperidino)ethylamino)benzimidazo(1,2-c)quinazoline was designed as a DNA intercalating agent and has demonstrated significant in vitro inhibitory activity against various tumor cell lines. nih.gov
| Compound Name | C-6 Substituent | Primary Biological Activity | Reference |
|---|---|---|---|
| 2-Methyl-6-propyl-benzo researchgate.netctppc.orgimidazo[1,2-c]quinazoline | -Propyl | Anti-tubercular (MIC = 0.78 µg/mL) | nih.gov |
| 6-Heptyl-5,6-dihydrobenzo researchgate.netctppc.orgimidazo[1,2-c]quinazoline | -Heptyl (on dihydro-core) | Synthetic Intermediate | researchgate.net |
| 6-Phenyl-benzimidazo[1,2-c]quinazoline | -Phenyl | Anti-inflammatory (TNF-α inhibitor) | nih.gov |
| 6-(2-(piperidino)ethylamino)benzimidazo(1,2-c)quinazoline | -(CH2)2-amino-piperidine | Antitumor | nih.gov |
Effects of Electron-Withdrawing Groups
The introduction of electron-withdrawing groups (EWGs) on the fused ring system is a key strategy for enhancing the biological potency of benzimidazo[1,2-c]quinazoline derivatives, particularly their antimicrobial effects. A notable study demonstrated that modifying the scaffold by fusing it with an indole (B1671886) ring bearing an EWG led to superior activity. Specifically, a benzimidazole fused with an indole carrying a chloro (-Cl) group exhibited significantly better antimicrobial performance compared to analogues with electron-neutral or electron-donating methoxy (B1213986) (-OMe) groups. nih.gov This finding suggests that reducing the electron density of the aromatic system may enhance interactions with biological targets or improve cell membrane penetration. nih.gov
Significance of Substitution Patterns on the Fused Rings
The inherent structure of the fused rings plays a defining role in the biological activity of the compound. Comparative studies have revealed that the benzimidazo[1,2-c]quinazoline core generally confers better antimicrobial activity than the related imidazo[1,2-c]quinazoline framework. nih.gov This emphasizes the importance of the benzene (B151609) portion of the benzimidazole moiety for potency.
Further modifications to the benzimidazole part of the scaffold have yielded highly potent compounds. Fusing additional heterocyclic rings, such as 1,2,4-triazole (B32235) or indole, to the benzimidazole ring system has been shown to produce compounds with excellent antimicrobial activity, with MIC values against certain bacterial strains as low as 4–8 μg/mL. researchgate.netnih.gov
The orientation of substituents on the benzimidazole ring is also critical. In a study on related quinazolinone-benzimidazole hybrids designed as dihydrofolate reductase (DHFR) inhibitors, it was found that placing a substituent at the 5-position of the benzimidazole ring resulted in greater inhibition compared to placing it at the 6-position. rsc.org This highlights that subtle changes in substitution patterns can significantly alter the molecule's three-dimensional shape and its ability to fit into an enzyme's active site.
| Compound ID | Core Structure | Fused Moiety | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | Reference |
|---|---|---|---|---|---|
| 8ga | Benzimidazo[1,2-c]quinazoline | 1,2,4-Triazole | 4 | 4 | researchgate.net |
| 8gc | Benzimidazo[1,2-c]quinazoline | Indole | 4 | 4 | researchgate.net |
| 8gd | Benzimidazo[1,2-c]quinazoline | 5-Chloro-indole | 4 | 4 | researchgate.net |
| 8gf | Benzimidazo[1,2-c]quinazoline | Imidazole (B134444) | 8 | 8 | nih.gov |
| 8aa | Imidazo[1,2-c]quinazoline | 1,2,4-Triazole | 64 | >32 | researchgate.net |
Pharmacophore Elucidation and Molecular Modifications for Enhanced Activity
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For quinazoline-based compounds, particularly those targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR), a common pharmacophore model has been developed. One such statistically significant model is AAARR.7 , which consists of five key features: two hydrogen bond acceptors (A) and three aromatic rings (R). researchgate.net
The benzimidazo[1,2-c]quinazoline scaffold is well-suited to this model. The multiple nitrogen atoms within the fused ring system can act as hydrogen bond acceptors, while the three distinct ring systems (quinazoline, benzimidazole, and the benzene part of the quinazoline) fulfill the aromatic ring requirement. researchgate.net
The SAR findings discussed previously serve as practical examples of molecular modifications designed to better satisfy pharmacophoric requirements for enhanced activity:
Aromatic Features : The observation that the benzimidazole core is superior to the imidazole core for antimicrobial activity aligns with the need for aromaticity, as the additional benzene ring contributes to the required hydrophobic and π-stacking interactions. nih.gov
Hydrogen Bond Acceptors : The strategic placement of nitrogen-rich heterocycles like 1,2,4-triazole can introduce additional hydrogen bond acceptors, potentially strengthening the interaction with the target protein and leading to lower MIC values. nih.gov
Electronic Tuning : The addition of an electron-withdrawing chloro group to a fused indole ring modifies the electronic distribution of the entire molecule, which can enhance binding affinity and, consequently, biological potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com This approach is invaluable for predictive research, allowing scientists to estimate the activity of novel, unsynthesized molecules and prioritize the most promising candidates for synthesis and testing.
A typical QSAR study on quinazoline derivatives involves several steps:
Descriptor Calculation : A large number of molecular descriptors are calculated for a set of known active and inactive compounds. These descriptors quantify various aspects of the molecule, including topological (e.g., connectivity indices), physicochemical (e.g., LogP, molecular weight), and electronic (e.g., HOMO/LUMO energies) properties. nih.gov
Model Building : Statistical methods are employed to build a mathematical equation linking a subset of these descriptors to the observed biological activity (e.g., IC₅₀ or MIC values). Common techniques include Multiple Linear Regression (MLR), machine learning algorithms like Support Vector Machines (SVM), and 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA). biointerfaceresearch.comrsc.org
Model Validation : The predictive power of the resulting model is rigorously tested using both internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model-building process). A statistically robust model will show a high correlation between predicted and observed activities. researchgate.netbiointerfaceresearch.com
For benzimidazo[1,2-c]quinazoline derivatives, a QSAR model could be developed to predict their antimicrobial or anticancer activity. By analyzing the model, researchers could identify which descriptors are most influential. For example, the model might reveal that higher lipophilicity and the presence of specific electronic features are positively correlated with activity, providing a clear, data-driven strategy for designing the next generation of more potent 6-Ethyl acs.orgresearchgate.netbenzimidazo[1,2-c]quinazoline analogues.
Future Directions and Research Opportunities in Benzimidazo 1,2 C Quinazoline Chemistry
Development of Novel and Green Synthetic Methodologies
The synthesis of benzimidazo[1,2-c]quinazolines has traditionally relied on methods such as copper-catalyzed Ullmann-type C-N coupling followed by intramolecular cross-dehydrogenative coupling. nih.govacs.org While effective, these methods can sometimes require harsh reaction conditions, expensive catalysts, and produce significant waste. The future of synthesizing these valuable compounds lies in the development of more efficient, cost-effective, and environmentally benign methodologies.
Key areas for future synthetic research include:
Catalyst Innovation: Exploring the use of more abundant and less toxic metal catalysts (e.g., iron, zinc) as alternatives to copper and palladium.
C-H Activation Strategies: Further advancements in direct C-H activation/functionalization reactions will enable the synthesis of complex derivatives from simple, readily available starting materials, reducing the number of synthetic steps.
| Synthetic Approach | Advantages | Future Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | Optimization for a wider range of substrates and scalability. |
| Multi-Component Reactions | One-pot synthesis, atom economy, reduced waste. | Discovery of new multi-component pathways for novel derivatives. |
| Alternative Catalysts | Lower cost, reduced toxicity, increased sustainability. | Screening and development of catalysts based on earth-abundant metals. |
Exploration of Untapped Biological Activities and Therapeutic Applications
Derivatives of the benzimidazo[1,2-c]quinazoline (B3050141) scaffold have been extensively investigated for their antimicrobial, anticancer, and anti-inflammatory properties. beilstein-journals.orgnih.gov However, the full therapeutic potential of this chemical class is likely yet to be realized. Future research should aim to explore a broader range of biological targets and disease areas.
Promising areas for biological investigation include:
Antiviral Activity: Given the structural similarities to other nitrogen-containing heterocyclic compounds with known antiviral properties, screening benzimidazo[1,2-c]quinazoline libraries against a panel of viruses is a logical next step. beilstein-journals.org
Neurodegenerative Diseases: The rigid, planar structure of the scaffold could allow for interaction with targets relevant to neurodegenerative disorders, such as protein aggregates or specific enzymes.
Metabolic Disorders: Some heterocyclic compounds have shown utility in managing metabolic diseases. Investigating the potential of benzimidazo[1,2-c]quinazolines to modulate key metabolic enzymes or receptors could open new therapeutic avenues. researchgate.net
Advanced Mechanistic Studies of Biological Interactions
A deeper understanding of how benzimidazo[1,2-c]quinazoline derivatives interact with their biological targets at a molecular level is essential for the rational design of more potent and selective agents. While initial studies have provided some insights, more sophisticated mechanistic investigations are warranted.
For instance, in the context of their antimicrobial activity, it has been suggested that these compounds can penetrate bacterial cell membranes and increase the production of reactive oxygen species (ROS), leading to cell death. nih.gov Future studies could employ advanced techniques to further elucidate these mechanisms.
Future mechanistic studies should focus on:
Target Identification and Validation: Utilizing chemical proteomics and other advanced techniques to identify the specific protein targets of biologically active derivatives.
Structural Biology: Obtaining co-crystal structures of active compounds bound to their targets to visualize the precise molecular interactions.
Computational Modeling: Employing molecular docking and dynamics simulations to predict binding modes and guide the design of new analogs with improved affinity and selectivity. nih.gov
Design of Multi-Targeting Agents Based on the Benzimidazo[1,2-c]quinazoline Scaffold
The development of drugs that can modulate multiple biological targets simultaneously is a promising strategy for treating complex diseases like cancer. The quinazoline (B50416) scaffold has already been successfully utilized in the development of multi-target receptor tyrosine kinase (RTK) inhibitors. nih.gov The benzimidazo[1,2-c]quinazoline framework, with its extended and modifiable structure, is an excellent candidate for the design of next-generation multi-targeting agents.
Strategies for developing multi-targeting agents include:
Hybrid Molecule Design: Combining the benzimidazo[1,2-c]quinazoline core with other pharmacophores known to interact with different targets.
Privileged Scaffold Optimization: Systematically modifying the substitution patterns on the scaffold to achieve a desired polypharmacological profile. For example, designing compounds that inhibit both tumor growth and angiogenesis by targeting both cancer cells and endothelial cells.
| Potential Target Combination | Therapeutic Area | Rationale |
| EGFR and VEGFR-2 | Cancer | Inhibition of both tumor cell proliferation and angiogenesis. nih.gov |
| Microtubules and RTKs | Cancer | Dual mechanism of cytotoxicity and disruption of signaling pathways. nih.gov |
By pursuing these future directions, the scientific community can unlock the full potential of the benzimidazo[1,2-c]quinazoline scaffold, leading to the development of novel and effective therapeutic agents for a wide range of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
